molecular formula C12H17N3O3 B5314818 1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

Cat. No. B5314818
M. Wt: 251.28 g/mol
InChI Key: PYNDVOACJXJHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-acetyl-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide" is a compound that has been studied for various scientific purposes, including as potential inhibitors or agents in medicinal chemistry. The compound's structure is characterized by the presence of an isoxazole ring, a piperidine ring, and an acetyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures, including the formation of the isoxazole ring, bromination, and subsequent attachment of carboxamide or thiocarboxamide groups. These synthetic routes provide insights into the versatile chemistry of isoxazole and piperidine derivatives, which can lead to compounds with moderate to good herbicidal activities and potential as enzyme inhibitors (Hu et al., 2009).

Molecular Structure Analysis

Molecular interaction studies, such as those involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlight the importance of specific conformations for binding to receptors. These analyses can shed light on the structural requirements for activity and selectivity of related compounds (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving isoxazole and piperidine derivatives can lead to a variety of products with different biological activities. For instance, the reaction of isoxazolecarboxamides with various amines has been explored for their potential platelet antiaggregating and other activities (Fossa et al., 1991).

properties

IUPAC Name

1-acetyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-7-11(14-18-8)13-12(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDVOACJXJHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.